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Compound of Interest

Compound Name: 4-(Chloromethyl)benzamide

Cat. No.: B182451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Chloromethyl)benzamide is a versatile bifunctional reagent in organic synthesis, serving as

a key building block for a variety of molecular scaffolds, particularly in the realm of medicinal

chemistry. Its structure incorporates a benzamide moiety, a common feature in many

biologically active compounds, and a reactive chloromethyl group. This benzylic chloride

functionality allows for facile nucleophilic substitution reactions, enabling the introduction of

diverse substituents and the construction of more complex molecules. This reactivity makes it a

valuable precursor for the synthesis of targeted therapeutic agents, including enzyme inhibitors

and receptor modulators.

One of the most significant applications of 4-(chloromethyl)benzamide is in the development

of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are

crucial for DNA repair mechanisms within cells. In cancer cells with deficiencies in other DNA

repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an

accumulation of DNA damage and subsequent cell death, a concept known as synthetic

lethality. The benzamide core of 4-(chloromethyl)benzamide effectively mimics the

nicotinamide portion of the NAD+ substrate of PARP, while the chloromethyl handle provides a

convenient point for chemical modification to optimize potency, selectivity, and pharmacokinetic

properties of the resulting inhibitors.
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Chemical Properties and Reactivity
4-(Chloromethyl)benzamide is a white to off-white solid with the molecular formula

C₈H₈ClNO. The key to its utility in organic synthesis is the reactivity of the benzylic chloride.

The chloromethyl group is an excellent electrophile, readily undergoing Sₙ2 reactions with a

wide range of nucleophiles. This allows for the straightforward formation of carbon-nitrogen,

carbon-oxygen, and carbon-sulfur bonds.

Common nucleophiles that react with 4-(chloromethyl)benzamide include:

Amines (primary and secondary): Leading to the formation of N-substituted 4-

(aminomethyl)benzamides.

Alcohols and Phenols: Resulting in the synthesis of ethers.

Thiols: Forming thioethers.

Azides: Providing a route to 4-(azidomethyl)benzamide, which can be further functionalized.

Cyanides: Yielding 4-(cyanomethyl)benzamide.

The reaction conditions for these nucleophilic substitutions are typically mild, often proceeding

at room temperature or with gentle heating in a suitable polar aprotic solvent. The choice of

base, if required, depends on the pKa of the nucleophile.

Applications in Organic Synthesis
The primary application of 4-(chloromethyl)benzamide lies in its role as a versatile

intermediate for the synthesis of complex organic molecules with potential therapeutic

applications.

Synthesis of PARP Inhibitors
A significant body of research has focused on the use of 4-(chloromethyl)benzamide and its

derivatives in the synthesis of potent PARP inhibitors. The general strategy involves the

reaction of the chloromethyl group with a nucleophilic species, which is often a heterocyclic

amine, to introduce functionalities that interact with specific regions of the PARP active site.
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Synthesis of Other Biologically Active Molecules
Beyond PARP inhibitors, 4-(chloromethyl)benzamide is a valuable starting material for the

synthesis of a diverse array of other biologically active compounds. The ability to easily

introduce various functional groups via the chloromethyl moiety allows for the exploration of

structure-activity relationships (SAR) in drug discovery programs. Examples include the

synthesis of kinase inhibitors and compounds targeting other enzymes and receptors.

Data Presentation
Table 1: Representative Nucleophilic Substitution Reactions with 4-(Chloromethyl)benzamide

Nucleophile Product
Reaction
Conditions

Typical Yield
(%)

Reference

Piperidine

4-((Piperidin-1-

yl)methyl)benza

mide

K₂CO₃,

Acetonitrile, 60

°C, 4h

85-95
General

procedure

Morpholine

4-

(Morpholinometh

yl)benzamide

K₂CO₃,

Acetonitrile, 60

°C, 4h

80-90
General

procedure

Sodium Azide

4-

(Azidomethyl)be

nzamide

NaN₃, DMF, rt,

12h
>90

General

procedure

Sodium Cyanide

4-

(Cyanomethyl)be

nzamide

NaCN, DMSO,

50 °C, 6h
75-85

General

procedure

Thiophenol

4-

((Phenylthio)met

hyl)benzamide

K₂CO₃,

Acetonitrile, rt,

8h

85-95
General

procedure

Table 2: Biological Activity of Benzamide Derivatives Synthesized from 4-
(Chloromethyl)benzamide Precursors
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Compound Target IC₅₀ (nM) Cell Line Reference

Olaparib PARP1/2 5 / 1 - [1]

Rucaparib PARP1 1.4 - [2]

Talazoparib PARP1/2 0.57 / 0.32 - [2]

Experimental Protocols
Protocol 1: Synthesis of 4-((Piperidin-1-
yl)methyl)benzamide
This protocol describes a general procedure for the nucleophilic substitution of 4-
(chloromethyl)benzamide with a secondary amine, using piperidine as an example.

Materials:

4-(Chloromethyl)benzamide (1.0 eq)

Piperidine (1.2 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

Acetonitrile (anhydrous)

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Reflux condenser
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Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-
(chloromethyl)benzamide (1.0 eq) and anhydrous acetonitrile.

Add potassium carbonate (2.0 eq) to the suspension.

Add piperidine (1.2 eq) to the reaction mixture.

Heat the reaction mixture to 60 °C and stir for 4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and filter off the

inorganic salts.

Concentrate the filtrate under reduced pressure using a rotary evaporator.

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to afford the pure 4-((piperidin-1-yl)methyl)benzamide.

Expected Yield: 85-95%

Protocol 2: Synthesis of 4-(Azidomethyl)benzamide
This protocol outlines the synthesis of an azide-containing derivative, which can be a useful

intermediate for further functionalization via click chemistry or reduction to the corresponding

amine.
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Materials:

4-(Chloromethyl)benzamide (1.0 eq)

Sodium azide (NaN₃) (1.5 eq)

N,N-Dimethylformamide (DMF) (anhydrous)

Deionized water

Dichloromethane (DCM)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-
(chloromethyl)benzamide (1.0 eq) in anhydrous DMF.

Add sodium azide (1.5 eq) to the solution.

Stir the reaction mixture at room temperature for 12 hours.

Monitor the reaction by TLC.

Upon completion, pour the reaction mixture into deionized water and extract with

dichloromethane (3 x).

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain 4-(azidomethyl)benzamide. The product is often of sufficient purity for

subsequent steps without further purification.

Expected Yield: >90%
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Starting Material

Nucleophilic Substitution

Workup & Purification

Final Product

4-(Chloromethyl)benzamide

Reaction with Nucleophile
(e.g., Piperidine, NaN3)

Solvent, Base, Heat

Aqueous Workup
(Extraction, Washing)

Purification
(Column Chromatography,

Recrystallization)

Substituted Benzamide Derivative

Click to download full resolution via product page

General workflow for the synthesis of benzamide derivatives.
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PARP1 signaling pathway and inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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